molecular formula C20H24N2O3 B5348954 N-[2-(2-methylphenoxy)ethyl]-4-(4-morpholinyl)benzamide

N-[2-(2-methylphenoxy)ethyl]-4-(4-morpholinyl)benzamide

Cat. No. B5348954
M. Wt: 340.4 g/mol
InChI Key: CNCZYQRLJHNMGA-UHFFFAOYSA-N
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Description

N-[2-(2-methylphenoxy)ethyl]-4-(4-morpholinyl)benzamide, also known as NS1619, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzamide derivatives and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

N-[2-(2-methylphenoxy)ethyl]-4-(4-morpholinyl)benzamide has been shown to activate large conductance calcium-activated potassium channels (BK channels) in a concentration-dependent manner. This leads to hyperpolarization of the cell membrane and a decrease in intracellular calcium levels. The activation of BK channels has been shown to have a variety of effects on cellular function, including vasodilation, smooth muscle relaxation, and neuroprotection.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce vasodilation in a variety of tissues, including the coronary arteries, cerebral arteries, and renal arteries. It has also been shown to have a neuroprotective effect in animal models of stroke and traumatic brain injury. In addition, this compound has been shown to have anti-inflammatory effects in animal models of sepsis and acute lung injury.

Advantages and Limitations for Lab Experiments

N-[2-(2-methylphenoxy)ethyl]-4-(4-morpholinyl)benzamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been extensively studied, with a large body of literature available on its effects and mechanisms of action. However, this compound also has some limitations. It has a relatively short half-life in vivo, which can make it difficult to study its effects in animal models. In addition, its effects can be highly dependent on the tissue and cell type being studied, which can make it difficult to generalize its effects across different systems.

Future Directions

There are several future directions for research on N-[2-(2-methylphenoxy)ethyl]-4-(4-morpholinyl)benzamide. One area of interest is the development of more potent and selective BK channel activators. Another area of interest is the investigation of this compound's effects on the immune system, particularly in the context of autoimmune diseases. Finally, there is interest in investigating the potential therapeutic applications of this compound in human diseases, particularly in the areas of cardiovascular disease and neuroprotection.
Conclusion:
This compound is a chemical compound that has been extensively studied for its potential therapeutic applications. It has a variety of biochemical and physiological effects, including vasodilation, smooth muscle relaxation, and neuroprotection. While it has some limitations for lab experiments, it remains an important tool for investigating the role of BK channels in cellular function and for developing new therapies for human diseases.

Synthesis Methods

N-[2-(2-methylphenoxy)ethyl]-4-(4-morpholinyl)benzamide can be synthesized using a multi-step process that involves the reaction of 2-methylphenol with ethylene oxide to form 2-(2-methylphenoxy)ethanol. This intermediate is then reacted with 4-(4-morpholinyl)benzoyl chloride to form this compound. The synthesis method has been optimized to produce high yields of pure this compound.

Scientific Research Applications

N-[2-(2-methylphenoxy)ethyl]-4-(4-morpholinyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have a variety of effects on ion channels, including potassium channels and calcium-activated potassium channels. These effects have been investigated in a variety of tissues, including smooth muscle, cardiac muscle, and neurons.

properties

IUPAC Name

N-[2-(2-methylphenoxy)ethyl]-4-morpholin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-16-4-2-3-5-19(16)25-13-10-21-20(23)17-6-8-18(9-7-17)22-11-14-24-15-12-22/h2-9H,10-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCZYQRLJHNMGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCNC(=O)C2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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